
Glyoxal-bis(carbethoxy-imide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl ethane-1,2-diylidenedicarbamate typically involves the reaction of ethane-1,2-diylidenedicarbamate with diethylamine under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to ensure high purity .
化学反应分析
Types of Reactions
Diethyl ethane-1,2-diylidenedicarbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as hydroxide ions or amines replace one of the ethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of diethyl ethane-1,2-diylidenedicarboxylate.
Reduction: Formation of diethyl ethane-1,2-diyldicarbamate.
Substitution: Formation of substituted carbamates depending on the nucleophile used.
科学研究应用
Diethyl ethane-1,2-diylidenedicarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers.
作用机制
The mechanism of action of diethyl ethane-1,2-diylidenedicarbamate involves its interaction with specific molecular targets, such as enzymes and receptors . It can inhibit or activate these targets, leading to various biological effects. The compound may also interfere with cellular pathways, affecting processes like cell division and apoptosis .
相似化合物的比较
Similar Compounds
Dimethyl ethane-1,2-diyldicarbamate: Similar structure but with methyl groups instead of ethyl groups.
Diethyl pentane-1,5-diyldicarbamate: Similar functional groups but with a different carbon chain length.
Diethyl 2,2-dichloroethane-1,1-diyldicarbamate: Contains additional chlorine atoms, leading to different reactivity.
Uniqueness
Diethyl ethane-1,2-diylidenedicarbamate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot . Its rarity and specialized use in research further highlight its uniqueness .
属性
CAS 编号 |
35896-51-6 |
|---|---|
分子式 |
C8H12N2O4 |
分子量 |
200.19 g/mol |
IUPAC 名称 |
ethyl (NE)-N-[(2E)-2-ethoxycarbonyliminoethylidene]carbamate |
InChI |
InChI=1S/C8H12N2O4/c1-3-13-7(11)9-5-6-10-8(12)14-4-2/h5-6H,3-4H2,1-2H3/b9-5+,10-6+ |
InChI 键 |
STPPAPQQMQVSNN-NXZHAISVSA-N |
手性 SMILES |
CCOC(=O)/N=C/C=N/C(=O)OCC |
规范 SMILES |
CCOC(=O)N=CC=NC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methylene)methane-1,1-dicarbonitrile](/img/structure/B12002140.png)
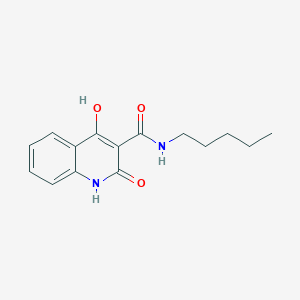
![2-[(Aminocarbonyl)amino]-5-chlorobenzoic acid](/img/structure/B12002154.png)

![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12002163.png)
![9-Chloro-2-(4-methylphenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002172.png)
![5-(4-methoxyphenyl)-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002180.png)
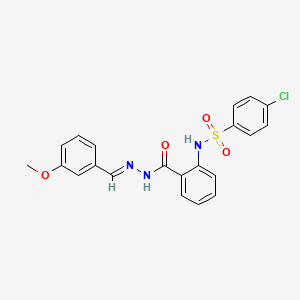
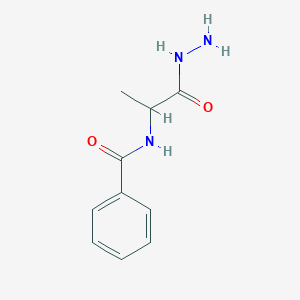
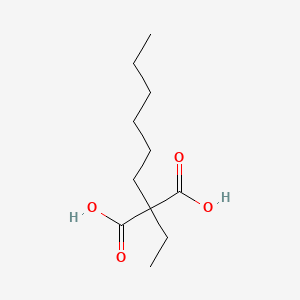
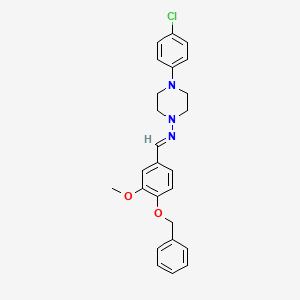
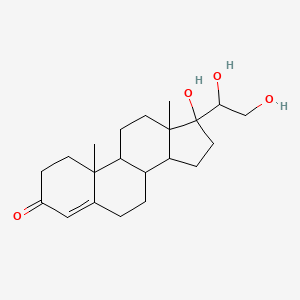
![N'-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide](/img/structure/B12002210.png)

